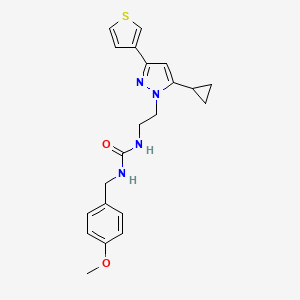

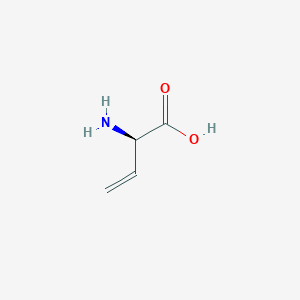

![molecular formula C18H19FN6O2 B2929939 1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-12-8](/img/structure/B2929939.png)

1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring and a purine ring . These types of compounds are often found in pharmaceuticals and biologically important compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazole-containing scaffolds are typically synthesized using 3-amino-1,2,4-triazole . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, 1,2,4-triazoles can undergo a variety of reactions due to the presence of multiple reactive sites .Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

A study by Brunschweiger et al. (2014) in "ChemMedChem" investigated 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are tricyclic xanthine derivatives. These compounds, including variants similar to the queried chemical, were evaluated for their potential in treating neurodegenerative diseases. The compounds showed promise as dual-target-directed A1/A2A adenosine receptor antagonists, with several exhibiting triple-target inhibition, suggesting potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Antitumor and Vascular Relaxing Effects

Ueda et al. (1987) in "Chemical & pharmaceutical bulletin" synthesized novel heterocycles, including purino[7, 8-g]-6-azapteridines and [1, 2, 4]triazino[3, 2-f]purines. These compounds were assessed for their antitumor activity and vascular relaxing effects. One of the compounds showed activity against P388 leukemia, indicating potential in cancer treatment (Ueda et al., 1987).

Anticonvulsant Activity

Kelley et al. (1995) in the "Journal of Heterocyclic Chemistry" synthesized imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogues, which are similar to the compound . These analogues were tested for anticonvulsant activity. One of the imidazotriazines demonstrated potent activity against maximal electroshock-induced seizures, although it was associated with side effects like emesis (Kelley et al., 1995).

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Ashour et al. (2012) in "Medicinal Chemistry Research" explored the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives. The study found that some of these compounds exhibited significant in vitro anticancer, anti-HIV, and antimicrobial activities. This highlights the potential of such compounds in developing treatments for various diseases, including cancer and HIV-1 (Ashour et al., 2012).

Future Directions

Properties

IUPAC Name |

1-ethyl-7-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-5-7-13(19)8-6-12/h5-8H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQMZGLDSKUGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)

![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)

![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)

![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)

![[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2929874.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2929877.png)

![6-Isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929878.png)